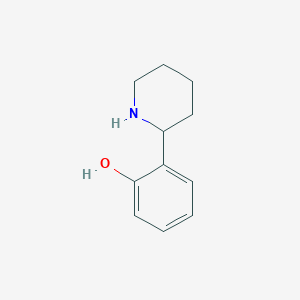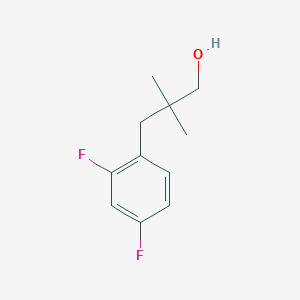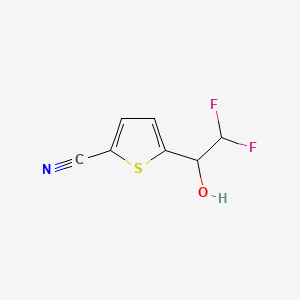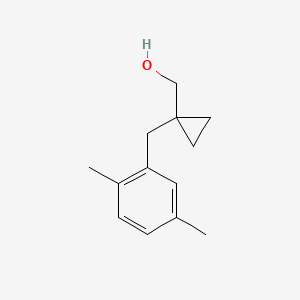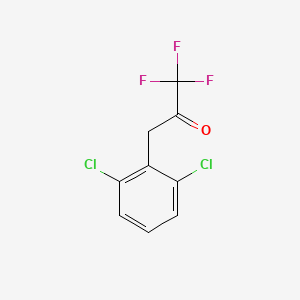
3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group and two chlorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure cost-effective and environmentally friendly production. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one can be compared with other similar compounds, such as:
2,6-Dichlorophenylacetic acid: Similar in structure but lacks the trifluoromethyl group.
2,6-Dichlorobenzaldehyde: Precursor in the synthesis of the target compound.
2,6-Dichlorophenyl isocyanate: Contains the same phenyl ring but with an isocyanate group instead of a ketone.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H5Cl2F3O |
|---|---|
Peso molecular |
257.03 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-2-1-3-7(11)5(6)4-8(15)9(12,13)14/h1-3H,4H2 |
Clave InChI |
HGPCCXFTPAKXQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



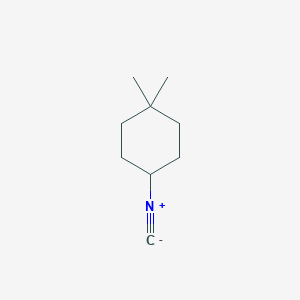
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)

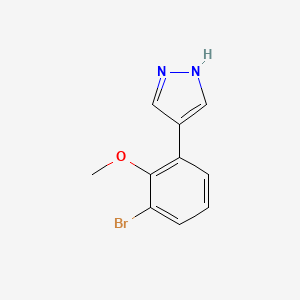
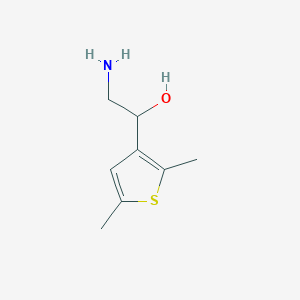
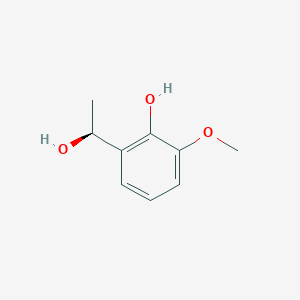
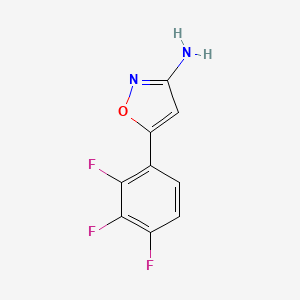
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

